molecular formula C19H21NO4 B1590569 Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 82586-59-2

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B1590569
CAS RN: 82586-59-2
M. Wt: 327.4 g/mol
InChI Key: BKYMGLDEHRTSOO-UHFFFAOYSA-N
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Description

“Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is a compound that falls under the category of Active Pharmaceutical Ingredients . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, benzhydroles and nitriles upon gold-catalysed conversion deliver symmetrical ethers and/or N-substituted carboxylic amides .

Scientific Research Applications

  • Synthesis of Tetrahydroisoquinoline Derivatives

    • Field : Organic Chemistry
    • Application Summary : The compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
    • Methods : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
    • Results : The yields differed from 44–92% and enantioselectivity was up to 76% e.e., depending on the type of oxazoline used .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application Summary : Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • Results : The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Isoquinoline Alkaloid

    • Field : Organic Chemistry
    • Application Summary : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a simple isoquinoline alkaloid .
    • Methods : This compound is used as a reactant in organic reactions and synthesis .
    • Results : The specific outcomes depend on the type of reaction or synthesis being performed .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application Summary : Compounds related to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline have been studied for their antibacterial activity .
    • Methods : The methods involve synthesizing the compound and testing its antibacterial activity using standard microbiological techniques .
    • Results : The specific results would depend on the type of bacteria being tested .
  • Synthesis of Optically Active Substituted 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives

    • Field : Organic Chemistry
    • Application Summary : A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
    • Methods : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
    • Results : The yields differed from 44–92% and enantioselectivity was up to 76% e.e., depending on the type of oxazoline used .
  • Treatment of Parkinson’s Disease

    • Field : Medicinal Chemistry
    • Application Summary : 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease, and synthetized from L-DOPA, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
    • Methods : The compound is synthesized from L-DOPA .
    • Results : The compound has been found to be effective in the treatment of Parkinson’s disease .

Safety And Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13/h3-7,9-10,16,20H,8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYMGLDEHRTSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516137
Record name Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS RN

82586-59-2
Record name Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, phenylmethyl ester, (3S)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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